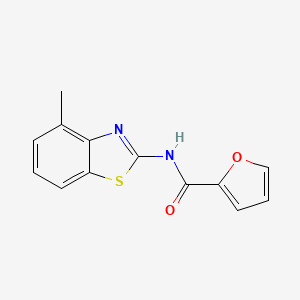![molecular formula C19H27N7O B5571016 (3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide](/img/structure/B5571016.png)
(3aS,6aS)-N-methyl-5-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-N-phenylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of pyrazole, pyridine, and pyrimidine derivatives, including compounds with tetrazole groups, have been of significant interest in medicinal chemistry due to their diverse biological activities. These compounds are often explored for their potential as therapeutic agents in various domains, including as antiallergic, antimicrobial, and enzyme inhibition agents.
Synthesis Analysis
Synthesis approaches for compounds similar to the one typically involve multi-step chemical reactions, starting from basic chemical substrates to complex intermediates. For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives involves reactions such as cyclocondensation, amidation, and the use of Vilsmeier-Haack reagent for introducing specific functional groups (Verdecia et al., 1996).
Molecular Structure Analysis
Structural variations and the impact of substituents on the molecular framework significantly influence the biological activity and binding affinity of these compounds. For instance, the introduction of a tetrazole moiety and specific alkyl or aryl groups has been explored for optimizing interactions with biological targets (Catalano et al., 2011).
Chemical Reactions and Properties
Chemical reactivity and properties, such as the ability to undergo specific reactions including cycloadditions, rearrangements, and N-alkylation, are crucial for the synthesis and modification of these compounds to achieve desired chemical structures and biological functions (Lombar et al., 2014).
Applications De Recherche Scientifique
DNA Recognition and Binding
The use of pyrrole−imidazole polyamides for the recognition of specific sequences in the minor groove of double-stranded DNA has been described. These compounds, which include structural elements similar to the query compound, bind to specific DNA sequences with high affinity and specificity. This demonstrates the potential application of the compound for gene regulation, DNA sequence recognition, or as a tool in molecular biology research to manipulate or study gene expression patterns (Swalley, Baird, & Dervan, 1996).
Cytotoxicity and Anticancer Activity
Research on pyrazole and pyrazolopyrimidine derivatives has shown that these compounds can exhibit significant in vitro cytotoxic activity against various cancer cell lines. This suggests that compounds with similar structural motifs, such as the one , could potentially be investigated for their anticancer properties or as leads for the development of new anticancer agents (Hassan, Hafez, & Osman, 2014).
Antiallergic Agents
N-tetrazolylpyridinecarboxamides, which share a structural resemblance in terms of the tetrazole functionality with the query compound, have been evaluated for antiallergic activity. This research indicates the potential of structurally related compounds to act as antiallergic agents, offering a pathway for the development of new treatments for allergic reactions and related conditions (Honma et al., 1984).
Propriétés
IUPAC Name |
(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O/c1-15-20-21-22-26(15)11-6-10-24-13-16-9-12-25(18(16)14-24)19(27)23(2)17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-14H2,1-2H3/t16-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYJHGWGHKVSTB-FUHWJXTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CCCN2CC3CCN(C3C2)C(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=NN1CCCN2C[C@@H]3CCN([C@@H]3C2)C(=O)N(C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aS)-N-methyl-5-[3-(5-methyltetrazol-1-yl)propyl]-N-phenyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-chlorophenyl)-5-methyl-4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2-piperazinone](/img/structure/B5570940.png)

![methyl 3-{[(2-fluorophenyl)amino]carbonyl}-1H-pyrazole-1-carboxylate](/img/structure/B5570971.png)
![N,N,2-trimethyl-6-(4-{3-[(6-methyl-3-pyridazinyl)oxy]benzoyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5570973.png)

![8-cyclopropyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5570984.png)

![N-(2-{4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5571000.png)


![{(3R*,4R*)-4-(piperidin-1-ylmethyl)-1-[(1-propyl-1H-imidazol-2-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5571029.png)

